molecular formula C24H24N4O4S B11408578 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11408578
M. Wt: 464.5 g/mol
InChI Key: CQKPHKQOVZZOGR-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring and a pyrimidinylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the dimethyl groups at positions 6 and 7. The subsequent steps involve the attachment of the acetamide group and the pyrimidinylsulfamoyl group. The reaction conditions may vary, but common reagents include acetic anhydride, sulfuric acid, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in infected cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid
  • N-ethyl-2-(6-methyl-1-benzofuran-3-yl)acetamide
  • 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide

Uniqueness

What sets 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzofuran and pyrimidinylsulfamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C24H24N4O4S/c1-14-5-10-21-18(13-32-24(21)16(14)3)12-23(29)27-19-6-8-20(9-7-19)33(30,31)28-22-11-15(2)25-17(4)26-22/h5-11,13H,12H2,1-4H3,(H,27,29)(H,25,26,28)

InChI Key

CQKPHKQOVZZOGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C)C

Origin of Product

United States

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